CLR1501 - 1250963-36-0

CLR1501

Catalog Number: EVT-264004
CAS Number: 1250963-36-0
Molecular Formula: C38H60BF2N3O4P-
Molecular Weight: 702.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CLR1501 is a synthetic fluorescent molecule developed by Cellectar Biosciences. [] It belongs to the class of alkylphosphocholines (APCs), which are phospholipid ethers known for their cancer-targeting properties. [] CLR1501 is specifically designed for fluorescence imaging of cancer cells, particularly in the context of brain tumors. [] It emits green fluorescence with excitation/emission peaks at 500/517 nm. []

Future Directions
  • Optimization of BBB Penetration: Strategies to enhance the penetration of CLR1501 across the BBB, such as the use of drug delivery systems or efflux transporter inhibitors, could be explored. [, ]

CLR1404

Compound Description: CLR1404 is a positron emission tomography (PET) radiotracer analog of alkylphosphocholine (APC). [, , , ] It is designed for cancer-selective imaging due to its preferential uptake in malignant tumors. [] CLR1404 demonstrated selective uptake and prolonged retention in a wide array of rodent cancer models, effectively imaging both primary tumors and metastases. [] In human clinical trials, SPECT/CT imaging after the administration of the related compound 131I-CLR1404 showed targeted uptake in malignant tumors, encompassing metastases. []

124I-CLR1404

Compound Description: 124I-CLR1404 is a radiolabeled version of the alkylphosphocholine (APC) analog CLR1404, specifically designed for positron emission tomography (PET) imaging of tumors. [] This compound exhibits selective uptake and retention in various cancer cell lines compared to normal human cells, attributing its accumulation to organellar membranes. [] Preclinical studies using 124I-CLR1404 demonstrated successful tumor imaging in 52 out of 54 rodent cancer models, highlighting its ability to detect both primary tumors and metastases. []

Relevance: 124I-CLR1404 is a radiolabeled form of CLR1404, a compound structurally similar to CLR1501. [] Both CLR1404 and CLR1501 share the fundamental alkylphosphocholine (APC) structure. [, , ] The distinction lies in their functional applications: 124I-CLR1404 is specifically designed for PET imaging due to the radioactive 124I isotope, while CLR1501 serves as a fluorescent agent for visualization. []

131I-CLR1404

Compound Description: 131I-CLR1404 is a radiotherapeutic agent structurally analogous to CLR1404, designed for targeted cancer treatment using the radioactive isotope 131I. [] This compound utilizes the cancer-selective properties of CLR1404, allowing for targeted delivery of the therapeutic 131I isotope to malignant cells. [] Initial clinical trials involving 131I-CLR1404 have shown promising results, demonstrating selective uptake into various human tumors, including metastases, as observed through SPECT/CT imaging. []

Relevance: 131I-CLR1404 is a radiotherapeutic counterpart to CLR1404, which shares structural similarities with CLR1501 through their common alkylphosphocholine (APC) backbone. [] While both CLR1404 and CLR1501 are primarily used for tumor visualization (PET imaging and fluorescence, respectively), 131I-CLR1404 is specifically developed for targeted radiotherapy due to the presence of the radioactive 131I isotope. []

CLR1502

Compound Description: CLR1502 is a near-infrared fluorescent alkylphosphocholine (APC) analog. [, , ] Similar to CLR1501, it demonstrates cancer-selective properties and is being investigated for its potential in fluorescence-guided surgery. [] Preclinical studies have shown that CLR1502 exhibits a higher tumor-to-normal brain fluorescence ratio compared to CLR1501 and 5-aminolevulinic acid (5-ALA), making it a promising candidate for improved tumor visualization during surgery. []

Relevance: CLR1502 and CLR1501 are closely related compounds, both belonging to the alkylphosphocholine (APC) analog family and designed for fluorescence-guided applications. [, , ] The primary difference lies in their fluorescence properties: CLR1501 emits green fluorescence, while CLR1502 emits near-infrared fluorescence. [, ] This distinction is significant for in vivo applications, as near-infrared fluorescence, as seen with CLR1502, allows for deeper tissue penetration and potentially enhanced imaging contrast compared to green fluorescence. []

5-Aminolevulinic acid (5-ALA)

Compound Description: 5-aminolevulinic acid (5-ALA) is a precursor in the heme biosynthesis pathway. [] It is clinically used as a fluorescence agent for tumor detection during surgery, particularly in glioma resection. [] 5-ALA leads to the accumulation of protoporphyrin IX (PpIX), a fluorescent compound, in tumor cells. [] While 5-ALA is a valuable tool in neurosurgery, its use in the United States for routine glioma surgery is not yet approved. []

Overview

CLR1501 is a fluorescently labeled analog of the compound CLR1404, belonging to a class of synthetic phospholipid ether and alkyl phosphocholine derivatives. This compound is primarily researched for its selective targeting of cancer cells, demonstrating significant potential in cancer imaging and therapy. CLR1501 has shown preferential uptake in various cancer cell lines compared to normal cells, making it a promising candidate for further development in oncological applications .

Source and Classification

CLR1501 is synthesized as part of ongoing research into alkylphosphocholine analogs aimed at enhancing tumor imaging capabilities. It is classified under fluorescent compounds specifically designed for cancer cell targeting, leveraging the unique properties of phospholipid analogs to improve selectivity and retention in malignant tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLR1501 involves several chemical reactions typical for phospholipid analogs. The key steps include:

  1. Starting Materials: The synthesis begins with the preparation of a phosphocholine backbone, which is then modified to introduce a hydrophobic alkyl chain.
  2. Fluorescent Labeling: A fluorescent moiety is attached to enhance imaging capabilities, allowing for visualization in biological systems.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity and yield.

The detailed synthetic pathway can be referenced in studies that illustrate the synthesis of CLR1501 alongside its analogs, highlighting the importance of chain length and structural modifications on tumor uptake .

Molecular Structure Analysis

Structure and Data

CLR1501 has a molecular formula of C₄₈H₈₃ClN₂O₄P and a molecular weight of 701.67 g/mol. Its structure consists of:

  • A long alkyl chain (octadecyl) that enhances hydrophobic interactions.
  • A phosphocholine head group that facilitates cellular uptake.
  • A fluorescent label (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-8-yl) that allows for imaging applications.

The structure can be visualized using chemical drawing software or databases that provide 2D representations of complex organic molecules .

Chemical Reactions Analysis

Reactions and Technical Details

CLR1501 undergoes various chemical reactions typical for phospholipid derivatives:

  1. Hydrolysis: The compound can hydrolyze under specific conditions, affecting its stability and bioavailability.
  2. Interaction with Cell Membranes: CLR1501 interacts with lipid rafts in cell membranes, which is crucial for its selective uptake in cancer cells.
  3. Fluorescence Activation: Upon excitation, the fluorescent label emits light, allowing for imaging during biological assays.

These reactions are essential for understanding the behavior of CLR1501 in biological systems and optimizing its use in imaging techniques .

Mechanism of Action

Process and Data

CLR1501's mechanism of action primarily involves:

  • Selective Uptake: The compound preferentially accumulates in cancer cells due to its lipophilic nature and interaction with membrane structures.
  • Membrane Localization: Once inside the cell, CLR1501 localizes to organelle membranes, where it can be used for imaging or therapeutic purposes.
  • Non-DNA Interaction: Unlike many chemotherapeutic agents, CLR1501 does not interact directly with DNA, reducing potential side effects associated with traditional therapies .

Studies have shown that CLR1501's selective localization is significantly higher in cancer cells compared to normal cells, making it an effective tool for targeted imaging and potential therapy .

Physical and Chemical Properties Analysis

Physical Properties

CLR1501 exhibits several notable physical properties:

  • Appearance: It is typically presented as a pale yellow solution.
  • Solubility: The compound is soluble in organic solvents but shows limited solubility in aqueous solutions.

Chemical Properties

Key chemical properties include:

  • Stability: CLR1501 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of the phosphocholine group makes it reactive towards nucleophiles, which can be exploited in further chemical modifications.

These properties are critical for determining the compound's behavior in biological environments and its suitability for clinical applications .

Applications

Scientific Uses

CLR1501 has several promising applications in scientific research:

  • Cancer Imaging: Its ability to selectively accumulate in tumor tissues makes it an excellent candidate for non-invasive imaging techniques such as fluorescence microscopy and positron emission tomography.
  • Therapeutic Development: Ongoing research explores its potential as a therapeutic agent due to its selective targeting capabilities.
  • Biological Studies: CLR1501 is used in studies examining cancer cell biology, particularly regarding membrane dynamics and drug delivery systems.
Introduction to Fluorescence-Guided Surgical Oncology

Evolution of Intraoperative Tumor Visualization Techniques

The development of fluorescence-guided surgery (FGS) represents a revolutionary advancement in oncologic neurosurgery, driven by the critical need to distinguish malignant tissue from surrounding healthy brain parenchyma. The historical trajectory of FGS began with fluorescein sodium, first employed in 1948 as a vascular permeability marker that accumulated in brain tumors where the blood-brain barrier (BBB) was disrupted. This early fluorophore emitted green fluorescence (540–690 nm) under blue light excitation but suffered from nonspecific background fluorescence and technological limitations in detection systems [2] [6]. The 1990s witnessed the introduction of 5-aminolevulinic acid (5-ALA), a metabolic precursor that tumor cells converted into fluorescent protoporphyrin IX (PpIX). Approved for glioma surgery in Europe (2007) and later in the USA (2017), 5-ALA represented a significant leap forward with its tumor-selective mechanism, though its visible light emission (635–704 nm) imposed inherent optical limitations [3] [5].

The quest for improved imaging characteristics led to the exploration of near-infrared (NIR) fluorophores. Indocyanine green (ICG), initially used for angiography, was repurposed for tumor visualization via the "second-window" technique (SWIG), where high-dose administration (5 mg/kg) 24 hours pre-surgery exploited the enhanced permeability and retention (EPR) effect. ICG's NIR emission (700–850 nm) offered superior tissue penetration (up to 5–10 mm depth) and reduced light scattering compared to visible-light fluorophores [4] [8]. This progression set the stage for cancer-selective molecular probes designed to overcome the passive accumulation mechanisms of earlier agents through targeted molecular interactions.

Table 1: Evolution of Key Fluorophores in Neurosurgical Oncology

FluorophoreEra IntroducedMechanismExcitation/Emission (nm)Key AdvantagesKey Limitations
Fluorescein Sodium1940sPassive (BBB disruption)460–500 / 540–690Real-time visualization, Low costHigh background fluorescence, Shallow penetration
5-ALA (PpIX)1990sMetabolic conversion375–440 / 640–710Tumor-selective accumulation, FDA-approved for HGGWeak margin detection, Visible light limitations
ICG (SWIG)2010sPassive (EPR effect)778 / 800–850Deep tissue penetration, Low autofluorescenceNonspecific vascular leakage, Short imaging window
CLR15012010sTumor membrane targeting500 / 517Cancer cell specificity, Green fluorescence for surface visualizationModerate TNR compared to NIR agents

Limitations of 5-Aminolevulinic Acid (5-ALA) in Glioma Resections

Despite its clinical adoption, 5-ALA exhibits significant constraints that impact surgical outcomes. The metabolic basis of 5-ALA fluorescence—dependent on enzymatic conversion to PpIX within tumor cells—varies considerably across tumor subtypes and grades. High-grade gliomas (WHO Grades III-IV) consistently demonstrate strong fluorescence (positive predictive value: 96-100%), but lower-grade tumors (WHO Grades II) exhibit variable or absent PpIX accumulation due to retained ferrochelatase activity and intact BBB [3] [5]. This heterogeneity was quantified in a prospective study where only 20% of non-enhancing low-grade gliomas showed visible fluorescence, creating substantial risk of under-resection in histologically diverse tumors [5].

The technique's sensitivity at tumor margins remains problematic. Infiltrative glioma cells with low cellular density generate weak or vague fluorescence that is often indistinguishable from background tissue under standard surgical microscopes. Studies report a negative predictive value (NPV) as low as 22–50% in marginal zones, meaning up to half of biopsy-proven tumor regions may show no visible fluorescence [3]. This limitation necessitates supplementary techniques like intraoperative spectrometry or confocal microscopy to detect subvisual PpIX levels, adding complexity to surgical workflows [3] [9].

Furthermore, nonspecific fluorescence complicates interpretation in specific clinical scenarios. In recurrent gliomas previously treated with radiation, inflammatory processes can induce PpIX accumulation in reactive astrocytes and macrophages, generating false-positive signals. A study of 313 recurrent glioma patients revealed that 3% of fluorescing lesions corresponded to radiation necrosis rather than viable tumor [3] [7]. Technical constraints also arise from photobleaching, where prolonged exposure to surgical light (especially blue/violet spectra) degrades PpIX signal intensity by 64% within 25 minutes, potentially obscuring residual tumor during prolonged resections [3].

Rationale for Developing Alkylphosphocholine-Based Fluorescent Probes

The limitations inherent to 5-ALA catalyzed the development of targeted molecular probes with improved tumor selectivity and optical properties. Alkylphosphocholine (APC) analogs emerged as ideal candidates due to their cancer-specific uptake mechanisms. Unlike 5-ALA, which relies on metabolic processing, APC compounds passively diffuse into tumor cells via lipid rafts and are retained through interactions with intracellular membranes. This mechanism leverages the universal membrane lipid alterations in malignant cells, including elevated phosphatidylcholine synthesis and disrupted cholesterol homeostasis [1] [5].

CLR1501 exemplifies this class—a green-fluorescent APC analog (excitation: 500 nm; emission: 517 nm) structurally derived from the therapeutic agent miltefosine. Its design incorporates three key elements: (1) a phosphocholine head group facilitating membrane integration; (2) a C18 alkyl chain enabling lipid raft diffusion; and (3) a fluorescein isothiocyanate (FITC) derivative providing bright green emission [1] [6]. Preclinical studies in orthotopic glioblastoma models demonstrated a tumor-to-normal brain (T:N) ratio of 3.51±0.44 using confocal microscopy, comparable to 5-ALA (4.81±0.92) but with more homogeneous distribution throughout heterogeneous tumor masses [1].

The molecular targeting of CLR1501 confers advantages over passive EPR-dependent agents:

  • Broad Tumor Applicability: APC uptake occurs across diverse cancers (gliomas, breast, lung metastases) regardless of metabolic heterogeneity
  • Sustained Signal Duration: With a plasma half-life exceeding 4 days, CLR1501 enables flexible surgical scheduling
  • Reduced Inflammation-Driven Uptake: Unlike 5-ALA, minimal accumulation occurs in non-neoplastic inflammatory cells [1] [7]

Table 2: Molecular and Optical Properties of CLR1501 vs. Key Comparators

CharacteristicCLR15015-ALA (PpIX)CLR1502 (NIR Analog)
Chemical ClassAlkylphosphocholine-fluorophore conjugateMetabolic porphyrinAlkylphosphocholine-fluorophore conjugate
Targeting MechanismPassive diffusion via lipid raftsMetabolic conversion/retentionPassive diffusion via lipid rafts
Excitation/Emission500/517 nm (Green)375–440/640–710 nm (Red)760/778 nm (NIR)
Tumor-to-Normal Ratio (GBM models)3.51±0.44 (confocal)4.81±0.929.28±1.08
Plasma Half-Life>4 days1–3 hours>4 days
False Positives in InflammationLowModerate-HighLow

Properties

CAS Number

1250963-36-0

Product Name

CLR1501

IUPAC Name

5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide

Molecular Formula

C38H60BF2N3O4P-

Molecular Weight

702.69

InChI

InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1

InChI Key

AGHVVSVUZMFQDB-UHFFFAOYSA-M

SMILES

O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1

Solubility

Soluble in DMSO

Synonyms

CLR1501; CLR-1501; CLR 1501;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.